molecular formula C24H24O9 B2890913 ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate CAS No. 299951-58-9

ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate

Cat. No.: B2890913
CAS No.: 299951-58-9
M. Wt: 456.447
InChI Key: MNFCOAOUNXGTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including ester, ketone, and furan moieties

Preparation Methods

The synthesis of ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chromene moiety: This step involves the condensation of the furan ring with a suitable aldehyde or ketone, followed by cyclization.

    Esterification and acetylation: The final steps involve the esterification of the carboxylic acid group and the acetylation of the hydroxyl group to yield the target compound.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester or acetyl groups.

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 7-hydroxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate: This compound lacks the acetyl group, which may affect its reactivity and biological activity.

    Ethyl 7-acetyloxy-3-(5-methoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may influence its chemical properties and applications.

    Ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-methylchromene-2-carboxylate: This compound has a methyl group instead of a propyl group, which may alter its physical and chemical properties.

Properties

IUPAC Name

ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O9/c1-5-8-14-11-15-19(12-18(14)31-13(4)25)33-22(24(28)30-7-3)20(21(15)26)16-9-10-17(32-16)23(27)29-6-2/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFCOAOUNXGTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.